
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclopropylmethoxy group attached to an aniline core
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Attachment of the cyclopropylmethoxy group to the aniline core: The cyclopropylmethyl halide is then reacted with 4-hydroxy-3-(trifluoromethyl)aniline under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropylmethoxy group can influence its overall molecular conformation and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Methoxy)-3-(trifluoromethyl)aniline: This compound lacks the cyclopropyl group, which can result in different chemical and biological properties.
4-(Cyclopropylmethoxy)-3-(methyl)aniline: The replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol: The presence of a phenol group instead of an aniline group can lead to different chemical behaviors and applications.
Biological Activity
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a cyclopropylmethoxy substituent on an aniline backbone. These structural characteristics are believed to influence its biological activity significantly. The molecular formula is C12H12F3N, and it exhibits properties typical of fluorinated aromatic compounds, such as increased lipophilicity and potential interactions with various biological targets.
Research indicates that this compound acts as a mitochondrial uncoupler , which means it can disrupt the proton gradient across the mitochondrial membrane. This property is crucial for its role in metabolic modulation and potential therapeutic applications in conditions like obesity and metabolic syndrome .
Table 1: Summary of Biological Activities
Case Study: Mitochondrial Uncoupling
In a study examining the compound's effects on mitochondrial function, it was shown to increase oxygen consumption rates in L6 myoblast cells, indicating enhanced cellular metabolism. The effective concentration (EC50) was determined to be around 4.3 μM, suggesting significant potency in this context .
Case Study: β-Adrenoceptor Antagonism
In vivo studies demonstrated that the compound acted as a selective antagonist for β-adrenoceptors in rat models. This selectivity could lead to reduced side effects compared to non-selective agents, making it a candidate for further development in treating cardiovascular conditions .
Safety and Toxicity
While the compound shows promising biological activity, safety evaluations are critical. Initial assessments indicate that it may exhibit toxicity similar to other trifluoromethylated compounds, necessitating further toxicological studies to establish safe dosage levels for therapeutic use .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXYLHJEYSSMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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